7-Nitrobenzo[d]oxazole
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Overview
Description
7-Nitrobenzo[d]oxazole is a heterocyclic aromatic compound that features a benzene ring fused to an oxazole ring with a nitro group at the 7th position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Nitrobenzo[d]oxazole typically involves the nitration of benzo[d]oxazole. One common method includes the reaction of benzo[d]oxazole with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction conditions often require controlled temperatures to ensure the selective nitration at the 7th position.
Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and catalysts, can improve the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions: 7-Nitrobenzo[d]oxazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitro group can be replaced by nucleophiles under suitable conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium hydroxide in methanol.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted benzo[d]oxazole derivatives.
Reduction: Formation of 7-amino-benzo[d]oxazole.
Oxidation: Formation of oxidized derivatives, depending on the specific conditions used.
Scientific Research Applications
7-Nitrobenzo[d]oxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential anticancer properties and as a scaffold for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Nitrobenzo[d]oxazole varies depending on its application. In biological systems, it often acts as a fluorescent probe by binding to specific metal ions, leading to a change in fluorescence intensity. This binding is typically reversible and highly selective, making it useful for intracellular imaging . The molecular targets and pathways involved include interactions with metal ions such as copper(II), which can be detected through changes in fluorescence.
Comparison with Similar Compounds
7-Nitrobenzo-2-oxa-1,3-diazole (NBD): Known for its use as a fluorescent dye and probe.
2-Methoxybenzo[d]oxazole: Exhibits antibacterial and antifungal activities.
2-Ethoxybenzo[d]oxazole: Another compound with notable antibacterial properties.
Uniqueness: 7-Nitrobenzo[d]oxazole is unique due to its specific structural features and the presence of the nitro group, which imparts distinct chemical reactivity and fluorescence properties. This makes it particularly valuable in applications requiring selective detection and imaging of metal ions.
Properties
Molecular Formula |
C7H4N2O3 |
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Molecular Weight |
164.12 g/mol |
IUPAC Name |
7-nitro-1,3-benzoxazole |
InChI |
InChI=1S/C7H4N2O3/c10-9(11)6-3-1-2-5-7(6)12-4-8-5/h1-4H |
InChI Key |
PYKCPDONDNZQBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])OC=N2 |
Origin of Product |
United States |
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